molecular formula C11H14N2O B112824 1-Benzylpiperazin-2-one CAS No. 59702-21-5

1-Benzylpiperazin-2-one

Cat. No.: B112824
CAS No.: 59702-21-5
M. Wt: 190.24 g/mol
InChI Key: BNPCRHWMJSUKDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzylpiperazin-2-one is an organic compound with the molecular formula C₁₁H₁₄N₂O It is a derivative of piperazine, where a benzyl group is attached to the nitrogen atom at the second position of the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzylpiperazin-2-one can be synthesized through several methods. One common approach involves the reaction of piperazine with benzyl chloride under basic conditions to form N-benzylpiperazine, which is then oxidized to this compound. The reaction conditions typically involve the use of a strong base such as sodium hydroxide and an oxidizing agent like potassium permanganate.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, catalytic processes may be employed to reduce the reaction time and improve the overall production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Benzylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-Benzylpiperazin-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-benzylpiperazin-2-one involves its interaction with various molecular targets. In biological systems, it may act on neurotransmitter receptors, enzymes, or ion channels, leading to changes in cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Benzylpiperazine: Similar structure but lacks the ketone group.

    1-(3-Chlorophenyl)piperazine: Contains a chlorophenyl group instead of a benzyl group.

    1-(3-Trifluoromethyl-phenyl)piperazine: Contains a trifluoromethyl-phenyl group.

Uniqueness: 1-Benzylpiperazin-2-one is unique due to the presence of the ketone group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This structural feature allows for a broader range of chemical modifications and applications.

Properties

IUPAC Name

1-benzylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11-8-12-6-7-13(11)9-10-4-2-1-3-5-10/h1-5,12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPCRHWMJSUKDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363848
Record name 1-benzylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59702-21-5
Record name 1-benzylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzylpiperazin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of benzyl 4-benzyl-3-oxopiperazine-1-carboxylate (4.7 g, 14.5 mmol) and 10% Pd/C (0.47 g) in ethanol (150 mL) was stirred under an atmosphere of hydrogen (1 atm) at room temperature overnight. The product mixture was filtered through a pad of Celite, and concentrated under vacuum to provide 1-benzylpiperazin-2-one.
Name
benzyl 4-benzyl-3-oxopiperazine-1-carboxylate
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0.47 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 35 mL of TFA in dichloromethane was added 4-benzyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester (10.39 g, 35.8 mmol) in portions. After 18 hours the solution was concentrated via rotary evaporator and H20 was added. The pH was adjusted to 12 with 4M NaOH. The mixture was extracted with dichloromethane. The combined organic layers were dried over sodium sulfate, filtered and concentrated in vacuo to give 1-benzyl-piperazin-2-one (6.29 g, 92%) as an oil.
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
10.39 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzylpiperazin-2-one
Reactant of Route 2
1-Benzylpiperazin-2-one
Reactant of Route 3
Reactant of Route 3
1-Benzylpiperazin-2-one
Reactant of Route 4
Reactant of Route 4
1-Benzylpiperazin-2-one
Reactant of Route 5
Reactant of Route 5
1-Benzylpiperazin-2-one
Reactant of Route 6
1-Benzylpiperazin-2-one
Customer
Q & A

Q1: What is the main chemical reaction described in the research articles involving 1-benzylpiperazin-2-one?

A1: The research describes the synthesis of a novel this compound nitrone derivative and its subsequent reactions with alkynes and alkenes. [, ] This type of reaction is known as a 1,3-dipolar cycloaddition and is a valuable tool for constructing complex cyclic molecules. You can access the research articles here: and .

Q2: Why is this research on this compound derivatives important?

A2: While the articles themselves don't delve into specific applications, the synthesis and reactivity studies are significant for several reasons. First, piperazin-2-ones are found in various bioactive molecules, making them attractive targets for medicinal chemistry. [, ] Second, exploring the reactivity of the this compound nitrone derivative with alkynes and alkenes expands the synthetic toolbox for building diverse molecular architectures. This could potentially lead to the discovery of new compounds with interesting biological or material properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.